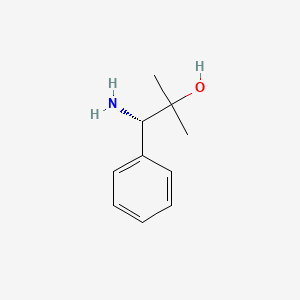

(S)-1-amino-2-methyl-1-phenylpropan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-1-amino-2-methyl-1-phenylpropan-2-ol is a chiral compound with a unique structure that includes an amino group, a methyl group, and a phenyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-amino-2-methyl-1-phenylpropan-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts or reducing agents. For instance, the reduction of 1-phenyl-2-propanone with a chiral amine can yield the desired product with high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic hydrogenation and enzymatic reduction are commonly employed techniques in the industrial setting.

Chemical Reactions Analysis

Types of Reactions

(S)-1-amino-2-methyl-1-phenylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for hydroxyl group substitution.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

(S)-1-amino-2-methyl-1-phenylpropan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug synthesis.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of (S)-1-amino-2-methyl-1-phenylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors with high specificity, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

®-1-amino-2-methyl-1-phenylpropan-2-ol: The enantiomer of the compound, which may have different biological activities and properties.

1-phenyl-2-propanol: Lacks the amino group, resulting in different reactivity and applications.

2-amino-1-phenylpropan-1-ol: A positional isomer with different chemical and biological properties.

Uniqueness

(S)-1-amino-2-methyl-1-phenylpropan-2-ol is unique due to its specific chiral configuration, which imparts distinct reactivity and interaction with biological systems. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent.

Biological Activity

(S)-1-amino-2-methyl-1-phenylpropan-2-ol, often referred to as a chiral amino alcohol, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound's unique stereochemistry and functional groups contribute significantly to its biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by the presence of both an amino group and a hydroxyl group, which are essential for its biological interactions. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments, thereby facilitating biological studies and therapeutic applications.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C11H17NO |

| Molecular Weight | 181.26 g/mol |

| Functional Groups | Amino (-NH2), Hydroxyl (-OH) |

| Chirality | (S) configuration, impacting biological activity |

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The chiral nature of this compound allows it to fit into active sites with high specificity, influencing various biochemical pathways. The exact mechanisms can vary based on the context of use, but they generally involve:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other chiral compounds that exhibit selective inhibition.

- Receptor Interaction : It can bind to various receptors, potentially modulating their activity and leading to physiological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Pharmacological Applications

-

Cholinesterase Inhibition : Studies have shown that derivatives of this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial enzymes in neurotransmission . This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

- IC50 Values : Specific derivatives have demonstrated varying inhibitory potency against AChE and BuChE, with notable IC50 values indicating their effectiveness.

- Anticancer Potential : Investigations into the structure-activity relationship (SAR) of similar compounds suggest that this compound may also interact with molecular targets involved in cancer pathways .

- Asymmetric Synthesis : Its role as a chiral building block in asymmetric synthesis is significant for developing new pharmaceuticals. The compound's ability to facilitate the formation of other chiral molecules enhances its utility in drug development.

Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of oxidative stress. Results indicated that the compound could mitigate neuronal damage by reducing reactive oxygen species (ROS) levels and enhancing antioxidant defenses .

Structure–Activity Relationship Studies

Research into the SAR of related compounds has established correlations between specific structural features and biological activity. For instance, modifications to the phenyl ring or alterations in the amine group have been shown to affect binding affinity and inhibitory potency against cholinesterases .

Properties

IUPAC Name |

(1S)-1-amino-2-methyl-1-phenylpropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9,12H,11H2,1-2H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKPSIGKWYUNJZ-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C1=CC=CC=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.